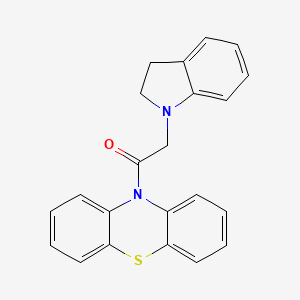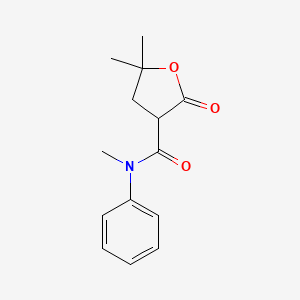![molecular formula C18H26ClN5O2S B13373645 tert-butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate](/img/structure/B13373645.png)
tert-butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, an amino group, a chlorobenzyl group, and a tert-butyl carbamate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using chlorobenzyl chloride as the reagent.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through thiolation reactions, typically using thiol reagents.
Formation of the Carbamate Moiety: The tert-butyl carbamate group is introduced through carbamation reactions, often using tert-butyl chloroformate as the reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that triazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities .
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes . The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound shares structural similarities with tert-butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate, particularly in the presence of a tert-butyl group and a heterocyclic ring.
tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: Another compound with a tert-butyl carbamate moiety, used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, chlorobenzyl group, and sulfanyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H26ClN5O2S |
|---|---|
Peso molecular |
412.0 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R)-1-[4-amino-5-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C18H26ClN5O2S/c1-11(2)14(21-17(25)26-18(3,4)5)15-22-23-16(24(15)20)27-10-12-8-6-7-9-13(12)19/h6-9,11,14H,10,20H2,1-5H3,(H,21,25)/t14-/m1/s1 |
Clave InChI |
NREZLEAUGKBHEU-CQSZACIVSA-N |
SMILES isomérico |
CC(C)[C@H](C1=NN=C(N1N)SCC2=CC=CC=C2Cl)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C1=NN=C(N1N)SCC2=CC=CC=C2Cl)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine](/img/structure/B13373575.png)
![2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13373578.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13373584.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373589.png)
![{5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-4-methyl-1,3-thiazol-2-yl}[(3-fluorophenyl)hydrazono]acetonitrile](/img/structure/B13373602.png)
![2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13373618.png)
![3-Butyl-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373621.png)
![N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13373622.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373632.png)
![3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B13373639.png)
![5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine](/img/structure/B13373647.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B13373656.png)
